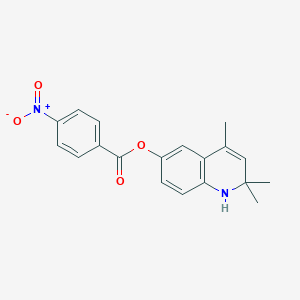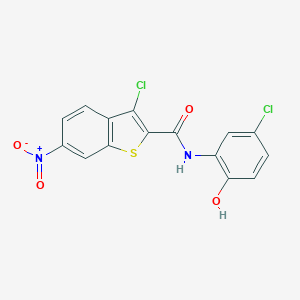
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with three methyl groups and a nitrobenzoate ester group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate typically involves the esterification of 2,2,4-trimethylquinoline-6-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the reaction mixture at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Amides or esters depending on the nucleophile used.
科学的研究の応用
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interfere with cellular signaling pathways, resulting in anticancer activity .
類似化合物との比較
Similar Compounds
2,2,4-trimethyl-1H-quinolin-6-yl 2-bromobenzoate: Similar structure with a bromobenzoate ester group instead of a nitrobenzoate group.
2,2,4-trimethyl-1H-quinolin-6-yl acetate: Contains an acetate ester group instead of a nitrobenzoate group.
Uniqueness
2,2,4-Trimethyl-1,2-dihydro-6-quinolinyl 4-nitrobenzoate is unique due to the presence of the nitrobenzoate ester group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities compared to other ester groups .
特性
CAS番号 |
301355-32-8 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4g/mol |
IUPAC名 |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O4/c1-12-11-19(2,3)20-17-9-8-15(10-16(12)17)25-18(22)13-4-6-14(7-5-13)21(23)24/h4-11,20H,1-3H3 |
InChIキー |
BYJKZOHPHYKAQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
正規SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylsulfanyl)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414140.png)
![7-methoxy-4,4-dimethyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414141.png)
![tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(4-nitrobenzoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-dicarboxylate](/img/structure/B414144.png)
![4-bromo-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B414145.png)
![5-{3-nitrobenzoyl}-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414146.png)
![6-ethoxy-5-{3-nitrobenzoyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414147.png)
![(1Z)-8-METHOXY-4,4-DIMETHYL-N-(2-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414149.png)
![(4-nitrophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414152.png)
![(2-Phenylphenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B414154.png)
![N-(4-ethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B414155.png)


![(8-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-phenylphenyl)methanone](/img/structure/B414160.png)
![4-({2-Nitrobenzyl}oxy)-3-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B414164.png)
